1H,1H,7H-Perfluorohexyl methyl carbonate

Description

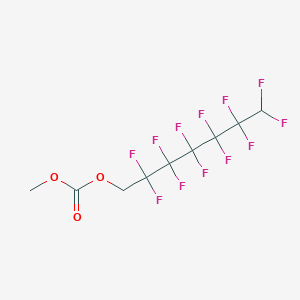

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F12O3/c1-23-4(22)24-2-5(12,13)7(16,17)9(20,21)8(18,19)6(14,15)3(10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUVBJRAVQTBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1h,1h,7h Perfluorohexyl Methyl Carbonate

Direct Synthesis Approaches: Novel Strategies and Catalytic Considerations

The direct synthesis of 1H,1H,7H-Perfluorohexyl methyl carbonate can be approached through various modern chemical strategies. These methods primarily involve the formation of the methyl carbonate moiety attached to the perfluorohexyl group, leveraging advancements in carbonylation and fluorination chemistry.

Carbonylation Reactions for Methyl Carbonate Moiety Formation

Carbonylation reactions, which introduce a carbon monoxide (CO) group into a molecule, are fundamental to forming the carbonate structure. wikipedia.org These reactions can be adapted for the synthesis of fluorinated carbonates, offering pathways that are both efficient and selective.

The use of carbon dioxide (CO₂) as a C1 source for chemical synthesis is a growing area of interest due to its abundance and low toxicity. researchgate.netyoutube.com In the context of this compound synthesis, CO₂ can be utilized in the direct carbonylation of the corresponding fluorinated alcohol, 1H,1H,7H-dodecafluoro-1-heptanol.

The direct synthesis of dialkyl carbonates from CO₂ and alcohols is a thermodynamically challenging process but can be facilitated by the use of catalysts and dehydrating agents. researchgate.net For instance, a system employing a catalyst like cerium(IV) oxide (CeO₂) in conjunction with a dehydrating agent can overcome the equilibrium limitations. researchgate.net Another approach involves the chemical capture of CO₂ to ensure a sufficient concentration in the reaction medium. researchgate.net

The synthesis of fluorinated dialkyl carbonates from CO₂ has been successfully demonstrated for other fluorinated alcohols, such as 2,2,2-trifluoroethanol. researchgate.netx-mol.com This suggests the feasibility of adapting such methods for 1H,1H,7H-dodecafluoro-1-heptanol. The process would likely involve the nucleophilic addition of the fluorinated alcohol to CO₂, followed by reaction with a methylating agent.

A potential reaction scheme is outlined below:

Step 1: Activation of CO₂: A catalyst, such as a strong base or a transition metal complex, activates the CO₂ molecule.

Step 2: Nucleophilic Attack: The hydroxyl group of 1H,1H,7H-dodecafluoro-1-heptanol attacks the activated CO₂, forming a fluorinated alkyl carbonate anion.

Step 3: Methylation: The intermediate anion is then reacted with a methylating agent, such as dimethyl sulfate (B86663) or a methyl halide, to yield the final product, this compound.

| Catalyst System | Reactants | Product | Yield | Reference |

| CeO₂ / 2-cyanopyridine | Methanol (B129727), CO₂ | Dimethyl carbonate | Not specified | researchgate.net |

| DBU / Si(OR)₄ / CeO₂ | Alcohols, CO₂ | Dialkyl carbonates | Not specified | researchgate.net |

| LiBr | Hexafluoropropene oxide, CO₂ | 4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolan-2-one | Moderate | academie-sciences.fr |

Oxidative carbonylation presents an alternative route to carbonate synthesis, typically involving an alcohol, carbon monoxide, and an oxidant, often catalyzed by a transition metal complex. aiche.orgresearchgate.net This method avoids the direct use of phosgene (B1210022), a highly toxic reagent traditionally used for carbonate production. aiche.org

For the synthesis of this compound, the oxidative carbonylation would involve the reaction of 1H,1H,7H-dodecafluoro-1-heptanol and methanol with carbon monoxide in the presence of an oxidizing agent and a suitable catalyst. Palladium complexes are commonly employed as catalysts in such reactions. researchgate.net Selenium-based catalysts have also been investigated for the oxidative carbonylation of alcohols, showing high turnover frequencies under mild conditions. aiche.org

A generalized reaction scheme is as follows:

2 R-OH + CO + [O] → (RO)₂CO + H₂O

Where R-OH represents the alcohol, and [O] is the oxidant. In the case of synthesizing an asymmetric carbonate like this compound, a mixture of 1H,1H,7H-dodecafluoro-1-heptanol and methanol would be used.

| Catalyst System | Reactants | Product | Yield | Reference |

| Cu salt | Alcohols, CO, Oxidant | Dialkyl carbonates | Not specified | aiche.org |

| Se/tertiary amine | 2-methoxyethanol, CO, Oxidant | Bis(2-methoxyethyl) carbonate | 60.9% | aiche.org |

| Pd complex with diimine ligands | Phenol, CO, Oxidant | Diphenyl carbonate | Not specified | researchgate.net |

Introduction of Perfluorohexyl Moiety: Fluorination and Coupling Reactions

The incorporation of a perfluorohexyl group is a key step in the synthesis of the target molecule. This can be achieved through various fluorination techniques or by coupling a pre-fluorinated building block.

The synthesis of molecules containing perfluoroalkyl chains often utilizes building blocks that already possess the desired fluorinated segment. nih.gov The precursor alcohol, 1H,1H,7H-dodecafluoro-1-heptanol, is a commercially available fluorotelomer alcohol, which serves as a primary starting material. wikipedia.orgnist.govnih.gov

The synthesis of such fluorotelomer alcohols typically involves the telomerization of tetrafluoroethylene (B6358150) (TFE) with a telogen, such as methanol, followed by further functional group transformations. The resulting partially fluorinated alcohols are generally stable and can be used in a variety of subsequent reactions. wikipedia.org

Once the perfluorohexyl alcohol (1H,1H,7H-dodecafluoro-1-heptanol) is obtained, the focus shifts to the selective functionalization of its hydroxyl group to form the methyl carbonate. A common and straightforward laboratory method for this transformation is the reaction with methyl chloroformate in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism:

The base, typically a tertiary amine like triethylamine (B128534) or pyridine, deprotonates the alcohol to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of methyl chloroformate and displacing the chloride ion to form the desired carbonate product.

Another approach is the transesterification of a simple dialkyl carbonate, such as dimethyl carbonate, with 1H,1H,7H-dodecafluoro-1-heptanol. lu.se This reaction is often catalyzed by a base or a specific enzyme and can be driven to completion by removing the more volatile alcohol byproduct (methanol).

| Reagent | Substrate | Product | Catalyst/Base | Reference |

| Methyl chloroformate | Alcohol | Methyl carbonate | Base (e.g., pyridine) | General Knowledge |

| Dimethyl carbonate | Alcohol | Methyl carbonate | Molecular sieves | lu.se |

Indirect Synthesis Routes: Multistep Strategies and Intermediate Chemistry

Indirect synthesis routes are the primary methods for the preparation of this compound. These strategies involve the careful construction of the molecule through sequential reactions, often relying on the synthesis and purification of key intermediates.

Transesterification-Based Preparations

Transesterification is a widely investigated and effective method for synthesizing fluorinated carbonates. This process typically involves the reaction of a fluorinated alcohol with a non-fluorinated dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate, in the presence of a catalyst. researchgate.netbeilstein-journals.org The general reaction for the synthesis of this compound involves the transesterification of 1H,1H,7H-dodecafluoroheptan-1-ol with dimethyl carbonate.

The reaction equilibrium is shifted towards the product side by using an excess of the more volatile dimethyl carbonate, which facilitates the removal of the methanol byproduct. nih.gov The choice of catalyst is crucial for achieving high conversion and selectivity. A variety of catalysts, both basic and acidic, have been explored for the transesterification of fluorinated alcohols. researchgate.netbeilstein-journals.org

Research has shown that basic catalysts are particularly effective. For instance, in the transesterification of various fluorine-containing alcohols with dimethyl carbonate, catalysts such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium alkoxides have demonstrated high efficacy. researchgate.net One study found that the conversion of dimethyl carbonate reached up to 90% in its reaction with a similar long-chain fluoroalcohol, 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, using these basic catalysts. researchgate.net The conversion of the starting dialkyl carbonate has been observed to increase with the growing length of the fluorinated alkyl chain in the alcohol. researchgate.net

Ionic liquids and phosphonium (B103445) salts have also emerged as efficient catalysts for transesterification reactions, offering advantages such as mild reaction conditions and easier separation. beilstein-journals.org

Table 1: Catalyst Performance in Transesterification of Fluorinated Alcohols with Dimethyl Carbonate

| Catalyst | Reactant Alcohol | Conversion of DMC | Selectivity | Reference |

|---|---|---|---|---|

| K₂CO₃, NaOH, Sodium Alkoxide | 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol | 90% | High | researchgate.net |

| Tetramethylammonium Hydroxide | 2,2,3,3-Tetrafluoropropyl Alcohol | 50% | 81% for Methyl 2,2,3,3-tetrafluoropropyl carbonate | researchgate.net |

This table illustrates the effectiveness of various catalysts in similar transesterification reactions, providing a basis for selecting catalysts for the synthesis of this compound.

Precursor Design and Derivatization

The synthesis of this compound is fundamentally dependent on the availability and reactivity of its precursors. The primary precursor is the fluorinated alcohol, 1H,1H,7H-dodecafluoroheptan-1-ol. nih.gov An alternative and common derivatization strategy involves converting the alcohol into a more reactive intermediate or reacting it with a highly reactive methylating agent.

A significant pathway is the reaction of 1H,1H,7H-dodecafluoroheptan-1-ol with methyl chloroformate. google.com This reaction typically proceeds in the presence of a base, such as triethylamine or N,N-dimethylformamide, which acts as an acid-binding agent to neutralize the hydrochloric acid (HCl) byproduct. google.com

The synthesis of the methyl chloroformate precursor itself is an important industrial process, generally achieved by reacting liquid methanol with phosgene at low temperatures (below 20°C). google.com To avoid the formation of dimethyl carbonate as a byproduct, an excess of phosgene is used. google.com More modern and safer methods utilize solid phosgene (triphosgene) for this reaction, which offers milder conditions and easier handling. google.com

Table 2: Key Precursors and Derivatization Reagents

| Precursor/Reagent | Chemical Formula | Role in Synthesis | Reference |

|---|---|---|---|

| 1H,1H,7H-Dodecafluoroheptan-1-ol | C₇H₄F₁₂O | Primary fluorinated alcohol backbone | nih.gov |

| Dimethyl Carbonate (DMC) | C₃H₆O₃ | Methylating agent in transesterification | researchgate.netnih.gov |

| Methyl Chloroformate | CH₃ClO₂ | Reactive methylating agent | google.comgoogle.com |

| Phosgene / Solid Phosgene | COCl₂ / (Cl₃CO)₂CO | Reagent for methyl chloroformate synthesis | google.comgoogle.com |

Photochemical and Electrochemical Synthesis Pathways

While less common for this specific compound, photochemical and electrochemical methods represent potential alternative synthetic routes. These techniques can offer unique reactivity and selectivity under mild conditions.

Electrochemical Synthesis: Electrochemical fluorination is a known method for producing fluorinated organic compounds. google.com This process involves the electrolysis of a solution containing the organic compound and a fluorine source, causing the replacement of hydrogen atoms with fluorine. google.com While typically used for direct fluorination, a related approach could involve the electrochemical synthesis of fluorinated carbonates. For instance, the electrochemical fluorination of ethylene (B1197577) carbonate has been demonstrated. google.com A potential, though speculative, electrochemical route to this compound could involve the anodic oxidation of a mixture of 1H,1H,7H-dodecafluoroheptan-1-ol and a carbonate-containing electrolyte, or the electrochemical coupling of related intermediates. Hexafluorosilicate salts have been explored as an inexpensive and abundant fluoride (B91410) source for electrochemical fluorinations, such as decarboxylative fluorination of carboxylic acids. acs.org

Photochemical Synthesis: Photoredox catalysis is a powerful tool in modern organic synthesis that uses light to initiate chemical reactions. nih.gov While direct photochemical synthesis of this compound is not prominently documented, analogous reactions suggest its feasibility. For example, blue light-promoted iridium photocatalysis has been used to synthesize tetrafluorinated tetrahydroquinolines. researchgate.net A hypothetical photochemical pathway could involve the light-induced reaction of a radical precursor derived from 1H,1H,7H-dodecafluoroheptan-1-ol with a suitable carbonate source.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is critical for optimizing reaction conditions and improving yield and selectivity. Investigations focus on identifying the individual steps of the reaction and analyzing their energetic profiles.

Elucidation of Elementary Steps and Reaction Intermediates

The formation of this compound via the transesterification route is believed to proceed through a nucleophilic substitution mechanism. The key steps are:

Activation of the Alcohol: In base-catalyzed transesterification, the catalyst (e.g., sodium alkoxide or K₂CO₃) deprotonates the 1H,1H,7H-dodecafluoroheptan-1-ol to form a highly nucleophilic fluoroalkoxide anion (CF₃(CF₂)₅CH₂O⁻). This is often the rate-determining step. nih.govresearchgate.net

Nucleophilic Attack: The generated fluoroalkoxide anion attacks the electrophilic carbonyl carbon of dimethyl carbonate. This results in the formation of a tetrahedral intermediate. beilstein-journals.org

Intermediate Collapse: The unstable tetrahedral intermediate collapses, eliminating a methoxide (B1231860) anion (CH₃O⁻) and forming the final product, this compound.

Catalyst Regeneration: The eliminated methoxide anion is protonated by another molecule of the fluorinated alcohol or by the methanol solvent, regenerating the catalyst and producing the methanol byproduct. nih.gov

In the pathway involving methyl chloroformate, the mechanism is a more direct nucleophilic acyl substitution. The highly nucleophilic alcohol attacks the carbonyl carbon of the very reactive acid chloride, with the subsequent loss of a chloride ion, which is neutralized by the base present in the reaction mixture. google.com

Computational studies on similar fluorinated carbonates suggest that fluorination can significantly impact the stability of intermediates and the distribution of electrostatic potential, influencing the molecule's reactivity. acs.orgnih.gov

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetic Aspects: The rate of transesterification is influenced by several factors, including temperature, catalyst concentration, and the nature of the reactants. mdpi.com Increasing the reaction temperature generally accelerates the reaction rate by providing the necessary activation energy for the endothermic transesterification process. mdpi.com However, excessively high temperatures can lead to side reactions or evaporation of volatile reactants like dimethyl carbonate. mdpi.com The choice of catalyst is a primary kinetic driver; effective catalysts lower the activation energy of the rate-limiting step, which is typically the deprotonation of the alcohol or the nucleophilic attack. researchgate.netresearchgate.net Studies on similar systems show that the reaction often follows pseudo-first-order kinetics when one reactant, such as methanol or dimethyl carbonate, is used in large excess. researchgate.net

Thermodynamic Aspects: Transesterification reactions are generally reversible equilibrium processes. ncert.nic.incbseacademic.nic.in The position of the equilibrium is governed by Le Chatelier's principle. To drive the reaction towards the formation of this compound, the methanol byproduct is typically removed from the reaction mixture, often by distillation. google.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1H,1H,7H-Dodecafluoroheptan-1-ol |

| This compound |

| 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol |

| 2,2,3,3-Tetrafluoropropyl alcohol |

| Diethyl carbonate |

| Dimethyl carbonate (DMC) |

| Ethylene Carbonate |

| Hydrochloric acid (HCl) |

| K₂CO₃ (Potassium Carbonate) |

| Lithium alkoxides |

| Methanol |

| Methyl 2,2,3,3-tetrafluoropropyl carbonate |

| Methyl chloroformate |

| N,N-dimethylformamide |

| NaOH (Sodium hydroxide) |

| Phosgene |

| Sodium alkoxides |

| Tetramethylammonium hydroxide |

| Triethylamine |

Catalysis and Reaction Engineering for 1h,1h,7h Perfluorohexyl Methyl Carbonate Production

Heterogeneous Catalysis Development

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of separation and reusability, which are critical for industrial-scale production. youtube.comyoutube.com

Commonly employed support materials include high-surface-area carbons, silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and zeolites. frontiersin.orgrsc.org The choice of support depends on the specific reaction conditions and the nature of the catalytic species. For instance, carbon-based supports are recognized for their chemical inertness and stability under a wide range of reaction conditions. frontiersin.org The textural properties of the support, such as pore size and volume, are critical in determining the accessibility of reactant molecules to the active sites. frontiersin.org

Recent research has also explored the use of novel materials like metal-organic frameworks (MOFs) and polymeric resins as catalyst supports. researchgate.netgoogle.com These materials offer tunable porosity and surface functionalities, allowing for the design of highly selective catalysts. researchgate.netresearchgate.net For the synthesis of fluorinated compounds, the support's ability to withstand potentially corrosive reagents is also a key consideration.

Table 1: Comparison of Support Materials for Heterogeneous Catalysis

| Support Material | Advantages | Disadvantages | Relevant Research Findings |

| Silica (SiO2) | High surface area, well-defined porosity, good thermal stability. | Can be susceptible to attack by strong bases. | Often used for dispersing metal nanoparticles for various catalytic reactions. frontiersin.org |

| Alumina (Al2O3) | High mechanical strength, good thermal stability. | Can exhibit both acidic and basic properties, which may influence side reactions. | A common support for a wide range of industrial catalysts. frontiersin.org |

| Activated Carbon | High surface area, chemical inertness, low cost. | Can have a heterogeneous surface chemistry, which may lead to non-selective reactions. | Used as a support for Fischer-Tropsch synthesis catalysts. frontiersin.org |

| Zeolites | Shape-selective properties due to well-defined microporous structure. | Diffusion limitations for bulky molecules. | Can provide uniform active sites. rsc.org |

| Metal-Organic Frameworks (MOFs) | Exceptionally high surface area, tunable pore size and functionality. | Can have limited thermal and chemical stability compared to inorganic oxides. | Show promise in gas-phase catalysis and selective separations. researchgate.netresearchgate.net |

This table provides a general overview of common support materials and their properties.

The catalytic activity of solid catalysts in the synthesis of carbonates and fluorinated compounds is often intrinsically linked to the presence of acid and base sites on their surface. researchgate.net These sites can participate in the activation of reactants, for example, by coordinating with the carbonyl group of a carbonate precursor or the hydroxyl group of an alcohol. The strength and concentration of these acid-base sites can be tailored by modifying the composition of the catalyst or the support material. researchgate.net

For instance, in the context of CO2 cycloaddition to epoxides to form cyclic carbonates, a reaction that shares mechanistic similarities with some routes to linear carbonates, catalysts with both Lewis acidic and basic sites have shown high activity. researchgate.net The Lewis acid sites activate the epoxide, while the basic sites activate the CO2 molecule.

Redox properties are also crucial, particularly when the catalytic cycle involves changes in the oxidation state of the metal center. rsc.org For reactions involving fluorinating agents, the ability of the catalyst to facilitate electron transfer is essential. nih.gov The redox potential of the catalyst can influence the reaction pathway and the selectivity towards the desired product. For example, in some fluorination reactions, a transition metal catalyst undergoes oxidative addition and reductive elimination steps. nih.gov The choice of metal and its ligand environment can significantly impact these redox processes. rsc.orgelsevierpure.com

Diffusion of reactants from the bulk fluid to the catalyst surface. youtube.com

Adsorption of reactants onto the active sites of the catalyst. youtube.comnih.gov This can be either physisorption (weak van der Waals forces) or chemisorption (formation of chemical bonds). nih.gov

Surface reaction between the adsorbed species. nih.gov

Desorption of the product molecules from the catalyst surface. youtube.com

Diffusion of the products back into the bulk fluid. youtube.com

Any of these steps can be rate-limiting. The nature of the catalyst surface, including its chemical composition, crystal structure, and the presence of defects, plays a critical role in determining the strength of adsorption and the activation energy of the surface reaction. nih.gov For the synthesis of a specific molecule like 1H,1H,7H-Perfluorohexyl Methyl Carbonate, understanding these surface phenomena is key to designing a catalyst that promotes the desired reaction pathway while minimizing side reactions.

Homogeneous and Organocatalysis in Perfluorinated Carbonate Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers higher activity and selectivity under milder reaction conditions compared to heterogeneous systems. psu.edunih.gov Organocatalysis, a sub-discipline of homogeneous catalysis, utilizes small organic molecules as catalysts and has emerged as a powerful tool for selective organic transformations. mdpi.comrsc.org

Transition metal complexes are widely used as homogeneous catalysts for a variety of organic reactions, including carbonation and fluorination. nih.govrsc.org The catalytic activity and selectivity of these complexes can be finely tuned by modifying the ligands coordinated to the metal center. nih.gov

For the synthesis of fluorinated carbonates, a key challenge is the selective introduction of the fluorine-containing group. Metal-catalyzed cross-coupling reactions are a powerful strategy for this purpose. nih.gov Ligand design is critical in these systems to control the reactivity of the metal center, prevent catalyst deactivation, and influence the regioselectivity and stereoselectivity of the reaction. For example, phosphine (B1218219) ligands with specific steric and electronic properties are commonly used to modulate the catalytic activity of palladium and rhodium complexes in fluorination reactions. nih.govacs.org

Table 2: Examples of Metal-Complexes in Relevant Fluorination and Carbonate Synthesis Reactions

| Metal | Ligand Type | Reaction Type | Key Findings |

| Palladium | Phosphine (e.g., BINAP) | C-F bond formation | Can catalyze the fluorination of aryl triflates. nih.govrsc.org |

| Rhodium | N-heterocyclic carbene (NHC) | Nucleophilic fluorination | Cyclometallated rhodium complexes have shown to be effective catalysts for the fluorination of acyl chlorides. nih.govacs.org |

| Ruthenium | Diolefin with non-innocent ligand | Carbonate synthesis from formaldehyde (B43269) | Catalyzes the conversion of aqueous formaldehyde to carbonate and H2. nih.gov |

| Copper | N-heterocyclic carbene (NHC) | Hydro-gem-difluoroallylation | Diastereodivergent synthesis of gem-difluoroallylated cyclopropanes. acs.org |

This table presents examples of metal-complex catalysts used in reactions relevant to the synthesis of fluorinated carbonates, illustrating the importance of the metal and ligand combination.

Organocatalysis offers a metal-free alternative for the synthesis of complex organic molecules, often with high enantioselectivity. mdpi.comnih.gov For the synthesis of fluorinated compounds, organocatalysts can be used to activate substrates towards nucleophilic or electrophilic fluorination. mdpi.com For instance, chiral amines and thioureas have been employed as catalysts in enantioselective fluorination reactions. mdpi.com

In the context of carbonate synthesis, organocatalysts, particularly those capable of hydrogen bonding, have been shown to be effective in the cycloaddition of CO2 to epoxides. mdpi.comnih.gov While this reaction produces cyclic carbonates, the principles of substrate activation via hydrogen bonding could potentially be applied to the synthesis of linear carbonates. Perfluorinated organocatalysts have been developed to enhance the acidity of the catalyst and promote epoxide ring-opening under mild conditions. nih.gov

The development of organocatalytic systems for the direct synthesis of this compound would be a significant advancement, offering a potentially more sustainable and environmentally friendly route compared to some metal-catalyzed processes. rsc.org Research in this area could focus on designing bifunctional organocatalysts that can activate both the perfluoroalkanol and the methylating agent.

Ionic Liquid-Based Catalysis and Reaction Media

Ionic liquids (ILs) have emerged as highly effective catalysts and reaction media for the synthesis of organic carbonates, primarily due to their negligible vapor pressure, high thermal stability, and tunable chemical properties. beilstein-journals.orgresearchgate.net In the context of producing linear carbonates via transesterification, ILs can function as organocatalysts, offering a greener alternative to traditional acidic or basic systems. beilstein-journals.org

Research into the transesterification of dimethyl carbonate (DMC) with various alcohols has demonstrated the potential of ILs to drive these reactions under mild conditions. beilstein-journals.org For instance, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) has been successfully used as a basic ionic liquid catalyst for the synthesis of dipentyl carbonate from DMC and 1-pentanol, achieving a 76% yield after 4 hours at 110°C. beilstein-journals.org The catalyst demonstrated excellent stability and reusability over five cycles. beilstein-journals.org Similarly, tetraethylammonium-based amino acid ionic liquids have shown good catalytic activity in the transesterification of DMC with n-butanol. beilstein-journals.org

The catalytic action of ILs is often described as a cooperative mechanism, where the cation and anion of the ionic liquid work synergistically to activate the reactants. beilstein-journals.orgresearchgate.net In the transesterification of DMC with an alcohol (like 1H,1H,7H-perfluoro-1-heptanol), the basic anion of the IL would deprotonate the alcohol, increasing its nucleophilicity. Simultaneously, the cation could interact with the carbonyl group of the DMC, making it more susceptible to nucleophilic attack. This dual activation lowers the energy barrier for the reaction. beilstein-journals.org

Table 1: Examples of Ionic Liquid-Catalyzed Transesterification of Dimethyl Carbonate (DMC) with Various Alcohols This table presents data from analogous systems to illustrate the catalytic potential of ionic liquids for the synthesis of linear organic carbonates.

| Catalyst (Ionic Liquid) | Alcohol | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) | 1-Pentanol | 110 | 4 | 76 | beilstein-journals.org |

| [N2222][Pro] (amino acid-based IL) | n-Butanol | N/A | N/A | 72 | beilstein-journals.org |

| 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride | Various | 80 | N/A | N/A | beilstein-journals.org |

| Diazabicyclo[5.4.0]undec-7-ene (DBU)-based ILs | Glycerol (B35011) | 100 | 0.5 | 96 (Conversion) | beilstein-journals.org |

Green Chemistry Principles in Catalytic Processes

The synthesis of carbonates is a key area for the application of green chemistry principles, focusing on the use of safer reagents, sustainable feedstocks, and energy-efficient processes.

Carbon dioxide is an abundant, non-toxic, and renewable C1 feedstock, making its use in chemical synthesis a cornerstone of green chemistry. rsc.org The direct synthesis of linear dialkyl carbonates from CO₂ and alcohols is a highly attractive but challenging route due to thermodynamic limitations. researchgate.net A more established pathway involves a two-step process: first, the synthesis of a cyclic carbonate from an epoxide and CO₂, followed by transesterification with an alcohol. researchgate.net

The synthesis of cyclic carbonates from CO₂ is an atom-economical reaction that has been extensively studied. researchgate.netresearchgate.net This process can be catalyzed by a variety of systems, including ionic liquids, often in combination with metal salts. researchgate.netrsc.org While this approach is well-documented for compounds like propylene (B89431) carbonate, its application to produce a precursor for this compound would require a suitable fluorinated epoxide, which may present its own synthesis and reactivity challenges.

Another approach is the direct carboxylation of very weakly acidic C-H bonds using carbonate ions (CO₃²⁻) in molten salts, which can generate nucleophiles that react with CO₂. nih.gov However, the application of this method to produce linear carbonates from fluorinated alcohols has not been extensively demonstrated. The most viable green route involving CO₂ for this compound likely remains the use of dimethyl carbonate (DMC) as a reagent, as DMC itself can be produced through green routes from CO₂. researchgate.netrsc.org

Energy efficiency in chemical production is achieved by operating under milder reaction conditions (lower temperature and pressure) and optimizing processes to maximize yield and minimize waste. Catalysis is central to achieving these goals. For carbonate synthesis via transesterification, the choice of catalyst can significantly reduce the required temperature and reaction time. nih.govresearchgate.net

For example, in the synthesis of glycerol carbonate, a related transesterification reaction, process optimization using a Li/MCM-41 catalyst allowed for a high yield at a relatively moderate temperature of 86°C. rsc.org Optimization studies often employ Response Surface Methodology (RSM) to identify the ideal parameters for catalyst loading, reactant molar ratio, temperature, and time to maximize product yield and energy efficiency. rsc.org Applying such methodologies to the production of this compound would involve systematically studying the transesterification of DMC with 1H,1H,7H-perfluoro-1-heptanol to find the lowest possible energy input for the highest output.

Process intensification techniques, such as overcoming mass transfer limitations in immiscible reactants through high-shear mixing, can also lead to significant energy savings by increasing yield efficiency (g/kJ). researchgate.net

Enzymatic catalysis offers a highly selective and environmentally benign route for chemical synthesis, operating at ambient conditions. nih.gov Lipases, in particular, have been used for the synthesis of carbonates and polycarbonates. nih.govresearchgate.net For instance, the enzymatic synthesis of diphenyl carbonate has been demonstrated via the alcoholysis of dimethyl carbonate with phenol, catalyzed by hydrolases. nih.gov While this specific reaction suffers from low conversion due to the poor nucleophilicity of phenol, it highlights the potential of enzymes. nih.gov

More successfully, immobilized lipase (B570770) B from Candida antarctica (Novozyme® 435) has been used to synthesize cyclic carbonate monomers from diols and dialkyl carbonates like DMC or diethyl carbonate (DEC). researchgate.net A chemo-enzymatic approach has also been demonstrated where an enzyme first synthesizes a diglycidyl ester, which is then reacted with CO₂ using an ionic liquid catalyst to form a bis(cyclic carbonate). acs.org

While the enzymatic synthesis specifically for long-chain fluorinated linear carbonates like this compound is not documented, the existing research provides a strong foundation. A potential biocatalytic route would involve screening lipases for their ability to catalyze the transesterification between DMC and 1H,1H,7H-perfluoro-1-heptanol. The challenge would be the enzyme's tolerance and activity towards the fluorinated substrate. mit.edu

Advanced Reactor Design and Process Intensification for Scalable Synthesis

For the safe and efficient large-scale production of specialty chemicals, including fluorinated compounds, advanced reactor design and process intensification are crucial. cetjournal.ityoutube.com Flow chemistry, utilizing microreactors or continuous flow reactors, is particularly advantageous for fluorination reactions, which can be hazardous. beilstein-journals.orgvapourtec.comresearchgate.net

Flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous reagents at any given time. cetjournal.itbeilstein-journals.org For the synthesis of fluoro-organic compounds, flow microreactors have been used for direct fluorination with F₂ gas and for reactions involving hazardous reagents like diethylaminosulfur trifluoride (DAST), demonstrating improved safety and selectivity. beilstein-journals.orgresearchgate.net

In the context of producing this compound via transesterification, a continuous flow process could offer significant benefits. The reaction could be performed in a packed-bed reactor containing an immobilized solid catalyst (e.g., a supported ionic liquid or a solid base like KF/γ-Al₂O₃). researchgate.net This setup allows for continuous production, easy separation of the product from the catalyst, and straightforward catalyst recycling, aligning with green chemistry principles.

Process intensification can also be achieved by combining reaction and separation steps in a single unit, such as a reactive distillation column. researchgate.net For a transesterification reaction that produces a volatile byproduct (e.g., methanol (B129727) from DMC), reactive distillation would continuously remove the methanol, shifting the reaction equilibrium towards the product side and thereby increasing conversion and yield. researchgate.net The development of such intensified processes is key to making the production of specialty carbonates like this compound economically viable and environmentally sustainable.

Advanced Spectroscopic and Analytical Characterization of 1h,1h,7h Perfluorohexyl Methyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of 1H,1H,7H-Perfluorohexyl methyl carbonate, offering detailed insights into its carbon-hydrogen framework and the unique characteristics of its perfluorinated moiety.

¹H and ¹³C NMR for Organic Framework Determination

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information for confirming the organic, non-fluorinated portions of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, exhibiting two key signals corresponding to the methyl (-CH₃) and methylene (B1212753) (-OCH₂-) protons. The methyl protons adjacent to the carbonate oxygen are predicted to appear as a singlet, while the methylene protons, being adjacent to the perfluorohexyl chain, would likely present as a triplet due to coupling with the neighboring CF₂ group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. Key resonances are expected for the methyl carbon, the methylene carbon, the carbonate carbonyl carbon, and the carbons of the perfluoroalkyl chain. The carbonyl carbon (C=O) is typically observed significantly downfield. The chemical shifts of the carbons in the perfluoroalkyl chain are influenced by the strong electron-withdrawing effects of the attached fluorine atoms.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Multiplicity (due to C-F coupling) |

| -OC H₃ | ~3.8 | ~53 | Singlet (s) | Quartet (q) |

| -OC H₂- | ~4.5 | ~65 | Triplet (t) | Triplet (t) |

| C =O | - | ~155 | - | Singlet (s) |

| -C F₂-CH₂- | - | ~110-120 | - | Triplet (t) |

| -(C F₂)₄- | - | ~108-118 | - | Multiple |

| -C F₃ | - | ~118 | - | Quartet (q) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and fluorinated compounds.

¹⁹F NMR for Perfluorinated Moiety Analysis and Quantification

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique crucial for characterizing the perfluorinated tail of the molecule. nih.gov With a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR provides distinct signals for each unique fluorine environment. researchgate.net

The ¹⁹F NMR spectrum of this compound is expected to show multiple signals corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shifts and coupling patterns (J-coupling) between adjacent fluorine nuclei provide definitive structural information. The terminal CF₃ group typically appears as a triplet, coupling to the adjacent CF₂ group. The internal CF₂ groups will exhibit more complex splitting patterns (multiplets) due to coupling with neighboring non-equivalent CF₂ groups.

Predicted ¹⁹F NMR Data

| Assignment | Predicted ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| -C F₃ | ~ -81 | Triplet (t) |

| -C F₂-CF₃ | ~ -126 | Quartet (q) |

| -(CF₂)₃- | ~ -122 to -124 | Multiplets (m) |

| -CF₂-CH₂- | ~ -114 | Triplet (t) |

Note: Predicted values are based on typical chemical shifts for perfluoroalkyl chains. ucsb.eduresearchgate.net

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H, ¹³C, and ¹⁹F signals and confirming the connectivity of the molecular structure. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the -OCH₂- protons and the adjacent -CF₂H protons (if present and not fully fluorinated at that position). However, for the named compound, no direct H-H coupling is expected.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique can provide information about through-space proximity of protons and fluorine atoms, which can be useful for conformational analysis.

Vibrational Spectroscopy: FTIR and Raman Investigations

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups. nih.gov

Functional Group Identification and Purity Assessment

The FTIR and Raman spectra of this compound will be dominated by characteristic vibrations of the carbonate group and the heavily fluorinated alkyl chain.

Carbonyl Stretching (C=O): A strong absorption band in the FTIR spectrum, typically around 1750-1780 cm⁻¹, is characteristic of the C=O stretch in a carbonate ester. researchgate.net The presence of electronegative fluorine atoms on the alkyl chain can shift this frequency to a higher wavenumber compared to non-fluorinated analogues.

C-O Stretching: The C-O single bond stretching vibrations of the carbonate group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-F Stretching: The C-F bonds give rise to very strong and characteristic absorption bands in the FTIR spectrum, usually in the range of 1100-1350 cm⁻¹. These bands are often broad and complex due to the multiple CF₂ groups.

CH₂ and CH₃ Vibrations: C-H stretching vibrations from the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region. Bending vibrations for these groups will be observed at lower frequencies.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and bonds with low polarity, will also show characteristic peaks for the C-F and C-C backbone vibrations of the perfluoroalkyl chain. spectroscopyonline.com

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2800-3000 | 2800-3000 | Medium (FTIR), Weak (Raman) |

| C=O Stretch | 1750-1780 | 1750-1780 | Strong (FTIR), Weak (Raman) |

| C-O Stretch | 1000-1300 | 1000-1300 | Strong (FTIR), Medium (Raman) |

| C-F Stretch | 1100-1350 | 1100-1350 | Very Strong (FTIR), Strong (Raman) |

| CF₂ Bending/Wagging | 500-800 | 500-800 | Medium (FTIR & Raman) |

Note: Predicted values are based on general frequency ranges for the respective functional groups. mdpi.comnih.govmsaweb.orgresearchgate.net

In Situ Spectroscopic Studies of Reaction Dynamics

In situ spectroscopic techniques, particularly FTIR and Raman, can be powerful for monitoring the synthesis of this compound in real-time. By placing a spectroscopic probe directly into the reaction vessel, it is possible to track the disappearance of reactants and the appearance of the product.

For example, during the synthesis from 1H,1H,7H-perfluoroheptan-1-ol and methyl chloroformate, one could monitor the decrease in the intensity of the O-H stretching band of the alcohol reactant (around 3300 cm⁻¹) and the simultaneous emergence of the characteristic C=O stretching band of the carbonate product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading, and provides valuable kinetic data about the reaction mechanism. Computational studies using Density Functional Theory (DFT) can complement these experimental observations by predicting the vibrational spectra of reactants, intermediates, and products, aiding in the interpretation of the in-situ data. nih.govnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. This capability allows for the determination of an elemental formula from the precise mass-to-charge ratio (m/z) of the molecular ion. In the analysis of this compound, HRMS is instrumental in confirming its molecular formula, C8H5F11O3.

The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. For this compound, this calculation provides a benchmark against which experimental data from HRMS is compared. The high mass accuracy of modern mass spectrometers, often in the sub-ppm (parts per million) range, enables the differentiation between compounds with very similar nominal masses. nih.gov

Experimental determination of the molecular weight of this compound using HRMS would yield a value extremely close to its calculated exact mass. The data generated would typically be presented in a table comparing the theoretical and measured values, along with the mass error, which serves as a testament to the accuracy of the identification.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C8H5F11O3 |

| Theoretical Exact Mass (Da) | 356.0107 |

| Experimentally Determined m/z | Value to be obtained from experimental data |

| Mass Error (ppm) | Calculated from experimental data |

| Ionization Mode | e.g., Electrospray Ionization (ESI), Chemical Ionization (CI) |

| Mass Analyzer | e.g., Time-of-Flight (TOF), Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR) |

Note: The experimentally determined m/z and mass error are placeholders and would be populated with data from an actual HRMS analysis. The choice of ionization mode and mass analyzer can influence the precision and type of data obtained.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For a complex fluorinated molecule like this compound, XPS provides invaluable information about the bonding environments of carbon, oxygen, and fluorine atoms, particularly at the surface of a sample.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is specific to the element and its chemical state.

In the XPS spectrum of this compound, distinct peaks corresponding to the different chemical environments of carbon would be expected. For instance, the carbon atoms in the perfluoroalkyl chain (CF2 and CF3 groups) will have significantly higher binding energies compared to the hydrocarbon-like carbons (CH2) and the carbonate carbon (O-C=O) due to the strong electron-withdrawing effect of the fluorine atoms.

Table 2: Expected Binding Energy Regions for Key Functional Groups in this compound

| Element | Functional Group | Expected Binding Energy (eV) Range |

| Carbon (C 1s) | -CF3 | ~293-296 |

| Carbon (C 1s) | -CF2- | ~291-293 |

| Carbon (C 1s) | O=C-O | ~289-290 |

| Carbon (C 1s) | -CH2-O- | ~286-287 |

| Carbon (C 1s) | -CH2-CF2- | ~285-286 |

| Oxygen (O 1s) | C=O | ~532-533 |

| Oxygen (O 1s) | C-O-C | ~533-534 |

| Fluorine (F 1s) | -CFx | ~688-690 |

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for accurate purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for such analyses.

Gas Chromatography (GC):

Given the volatility of this compound, GC is a highly suitable technique for its analysis. In a typical GC setup, the compound is vaporized and swept by a carrier gas (e.g., helium, nitrogen) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

High-Performance Liquid Chromatography (HPLC):

HPLC can also be utilized, particularly for non-volatile impurities or for preparative scale purification. In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's interaction with the stationary phase. For a fluorinated compound like this compound, reversed-phase HPLC with a C18 or a specialized fluorous stationary phase would likely be employed. A UV detector or an Evaporative Light Scattering Detector (ELSD) could be used for detection.

The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | e.g., Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5ms) | e.g., Reversed-phase C18 or fluorous stationary phase column |

| Mobile Phase | Carrier Gas: Helium or Hydrogen | Gradient or isocratic elution with solvents like acetonitrile (B52724) and water |

| Injector Temperature | e.g., 250 °C | N/A |

| Oven Temperature Program | e.g., Initial temp 50°C, ramp to 280°C | Column oven set to a constant temperature, e.g., 30-40 °C |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis Detector, Evaporative Light Scattering Detector (ELSD) |

| Retention Time | Dependent on specific conditions | Dependent on specific conditions |

Computational and Theoretical Chemistry Studies on 1h,1h,7h Perfluorohexyl Methyl Carbonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and predicting the reactivity of 1H,1H,7H-perfluorohexyl methyl carbonate.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would involve calculating the forces on each atom and minimizing them to find a stationary point on the potential energy surface, which corresponds to a stable conformation.

The energetics of the molecule, including its total energy, heat of formation, and frontier molecular orbital energies (HOMO and LUMO), would also be calculated. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. The electrophilic carbonyl carbon within the carbonate group is a likely site for nucleophilic attack, a characteristic that could be quantified through these calculations.

Table 5.1.1: Hypothetical DFT-Calculated Energetic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| Total Energy (Hartree) | Data not available | Provides the absolute energy of the molecule in its optimized geometry. |

| Heat of Formation (kJ/mol) | Data not available | Indicates the energy change when the compound is formed from its constituent elements. |

| HOMO Energy (eV) | Data not available | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | Data not available | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Data not available | Relates to the chemical reactivity and kinetic stability of the molecule. |

Exploration of Reaction Mechanisms and Transition States

DFT calculations are also a powerful tool for exploring potential reaction pathways. For this compound, this could involve studying its decomposition pathways or its reactions with other molecules. By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate.

The energy of the transition state is critical for determining the activation energy of a reaction, which in turn governs the reaction rate. For instance, the reaction of the carbonate with a nucleophile, such as an amine, could be modeled to understand the mechanism of functionalization. These calculations would provide insights into the feasibility of such reactions and help in designing synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a larger system of molecules over time. MD simulations would allow for a detailed conformational analysis of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations.

Furthermore, MD simulations can provide a picture of the intermolecular interactions between molecules of this compound in a condensed phase (liquid or solid). This would include van der Waals forces and dipole-dipole interactions, which are significant due to the highly polar nature of the perfluoroalkyl chain. Understanding these interactions is key to predicting bulk properties like boiling point, viscosity, and solubility.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this would involve calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be challenging, but modern DFT functionals can provide results that are in good agreement with experimental values. Similarly, the calculation of IR and Raman spectra can help in the assignment of experimental spectral bands to specific molecular vibrations. A close match between the calculated and experimental spectra would provide strong evidence for the accuracy of the computed molecular structure and properties.

Table 5.3.1: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Parameter | Experimental Value |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| ¹⁹F NMR | Chemical Shift (ppm) | Data not available |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Data not available |

In Silico Design of Analogues and Functionalized Derivatives

The insights gained from computational studies can be leveraged for the in silico design of new molecules with desired properties. For this compound, this could involve designing analogues with modified perfluoroalkyl chain lengths to tune properties like lipophilicity or thermal stability.

Furthermore, computational modeling could be used to explore the effects of introducing different functional groups to the molecule. For example, the reaction of the carbonate with nucleophiles like amines or thiols can lead to the formation of urea (B33335) or thiocarbamate derivatives, respectively. Computational studies could predict the properties of these new derivatives, guiding synthetic efforts toward materials with enhanced characteristics for specific applications.

Integration of 1h,1h,7h Perfluorohexyl Methyl Carbonate in Advanced Materials and Polymeric Systems

Role as a Monomer or Comonomer in Polymer Synthesis

The incorporation of fluorinated moieties into polymer backbones or as side chains can dramatically alter the physicochemical properties of the resulting materials. 1H,1H,7H-Perfluorohexyl methyl carbonate can serve as a key precursor to fluorinated monomers, enabling its participation in various polymerization reactions to create polymers with enhanced durability, specialized functionalities, and controlled architectures.

Fluorinated polycarbonates are a class of polymers that exhibit exceptional thermal stability, chemical resistance, and optical clarity. The synthesis of these materials can be achieved through various polycondensation techniques. While traditional methods often rely on the use of hazardous phosgene (B1210022), modern approaches focus on more environmentally benign routes, such as the transesterification of diols with organic carbonates. nih.govjaci.or.jp

In this context, this compound can be envisioned as a precursor to a diol that can then be used in polycarbonate synthesis. For instance, the carbonate group could be hydrolyzed to yield 1H,1H,7H-perfluorohexan-1-ol, which can then be further functionalized to a diol. This fluorinated diol can then be copolymerized with other diols and a carbonate source, such as diphenyl carbonate, to yield a fluorinated polycarbonate. The general synthetic approach for polycarbonates from diols and CO2 has been explored, providing a potential pathway for the incorporation of fluorinated segments. nih.gov The presence of the perfluorohexyl group in the resulting polycarbonate would be expected to lower the surface energy and enhance the hydrophobicity of the material.

A potential synthetic route could involve the reaction of a diol with a fluorinated carbonate in a process known as amorphous solid-state polymerization (SSP), which has been shown to be an efficient method for producing high-molecular-weight polycarbonates without the use of phosgene. researchgate.netresearchgate.net

Table 1: Potential Diol Precursors for Fluorinated Polycarbonate Synthesis

| Diol Precursor | Potential Carbonate Source | Resulting Polymer Feature |

|---|---|---|

| Fluorinated Diol (derived from this compound) | Diphenyl Carbonate | Enhanced hydrophobicity and low surface energy |

| Bisphenol A | This compound (as a co-carbonate) | Modified thermal and surface properties |

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized polymer synthesis by allowing for precise control over molecular weight, architecture, and functionality. fluorine1.runih.gov These methods are particularly well-suited for the polymerization of functional monomers, including those containing fluorine. researchgate.netfluorine1.ru

To be incorporated via CRP, this compound would first need to be functionalized with a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674) moiety. For example, the methyl carbonate could be reacted with a hydroxyl-containing methacrylate, like 2-hydroxyethyl methacrylate (HEMA), to yield a monomer with a perfluorohexyl side chain. This resulting monomer could then be homopolymerized or copolymerized with other monomers using CRP techniques.

The use of CRP would enable the synthesis of a wide range of specialty polymers, including:

Block copolymers: Amphiphilic block copolymers containing a hydrophobic fluorinated block and a hydrophilic block could be synthesized. These polymers can self-assemble into various nanostructures in solution, finding applications in drug delivery and nanotechnology.

Graft copolymers: Polymers with a non-fluorinated backbone and grafted fluorinated side chains can be prepared, combining the properties of both components. fluoropolymers.eufluoropolymerpartnership.com

Star polymers: Multi-armed polymers with a central core and radiating fluorinated arms can be created, offering unique rheological and solution properties.

The polymerization of fluorinated (meth)acrylates via RAFT has been extensively studied and provides a robust platform for creating well-defined fluorinated polymers. fluorine1.ru

Chain Conformation: The steric hindrance and low intermolecular interactions of the perfluoroalkyl chains can lead to a more extended or rigid chain conformation compared to their non-fluorinated analogues. acs.org

Crystallinity: The presence of fluorinated side chains can either induce or disrupt crystallinity depending on the length of the side chain and the polymer backbone structure.

Glass Transition Temperature (Tg): The bulky perfluorohexyl groups can restrict segmental motion, leading to an increase in the glass transition temperature of the polymer.

Surface Properties: During film formation, the low surface energy fluorinated side chains tend to migrate to the polymer-air interface, creating a surface that is highly enriched in fluorine. This phenomenon is crucial for achieving desired surface properties like hydrophobicity and oleophobicity. fluoropolymers.eufluoropolymerpartnership.com

The ability to control the placement and density of these fluorinated side chains through techniques like CRP allows for the precise tuning of the final polymer's properties for specific applications.

Surface Modification and Interface Engineering

The modification of surfaces to impart specific functionalities is a cornerstone of modern materials science. The low surface energy of the perfluorohexyl group makes this compound an excellent candidate for surface modification applications, enabling the creation of surfaces with exceptional water and oil repellency.

Superhydrophobic surfaces, characterized by water contact angles greater than 150° and low sliding angles, are inspired by natural examples like the lotus (B1177795) leaf. These surfaces exhibit self-cleaning properties and are highly desirable for a wide range of applications. Oleophobic surfaces, which repel oils, are also of great interest. The creation of such surfaces typically requires a combination of low surface energy chemistry and a specific surface topography (roughness). acs.orguzh.chacs.org

Polymers containing perfluorohexyl side chains derived from this compound can be used to create highly effective superhydrophobic and oleophobic coatings. When a polymer solution containing these fluorinated side chains is applied to a substrate, the fluorinated groups migrate to the surface, creating a low-energy interface. fluoropolymers.eufluoropolymerpartnership.com To achieve superhydrophobicity, this chemical modification is often combined with the creation of a micro- or nanoscale surface roughness. This can be achieved through various techniques, including:

Lithography: Creating patterned surfaces with controlled features.

Etching: Roughening the substrate surface before coating.

Incorporation of Nanoparticles: Adding nanoparticles (e.g., silica (B1680970), titania) to the polymer formulation to create a hierarchical surface structure.

The combination of the inherent low surface energy of the perfluorohexyl groups and the engineered surface roughness leads to the formation of a stable air layer (Cassie-Baxter state), which minimizes the contact between the liquid droplet and the solid surface, resulting in exceptional repellency. acs.org

Table 2: Comparison of Surface Properties with and without Perfluorohexyl Functionalization

| Surface Type | Water Contact Angle (Typical) | Oil Contact Angle (Hexadecane, Typical) | Key Feature |

|---|---|---|---|

| Unmodified Polymer Surface | 70-90° | < 20° | Hydrophilic to moderately hydrophobic |

| Polymer with Perfluorohexyl Side Chains (Smooth) | 110-120° | 60-80° | Hydrophobic and Oleophobic |

The ability to tailor surface properties is critical for a wide range of applications, from biomedical devices to electronics. nih.govrsc.orgnih.govethz.chrsc.org Polymers and materials derived from this compound can be used to functionalize various substrates, including metals, ceramics, and other polymers, to impart desired characteristics.

Biomedical Applications: In the biomedical field, controlling the interaction between a material and biological systems is crucial. Surfaces can be functionalized with fluorinated polymers to reduce protein adsorption and prevent biofouling, which is the unwanted accumulation of microorganisms. acs.org This is particularly important for medical implants, catheters, and diagnostic devices to improve their biocompatibility and longevity. nih.govrsc.org

Anti-icing and Anti-fogging Surfaces: The superhydrophobic nature of surfaces coated with perfluorohexyl-containing polymers can significantly delay the formation of ice and prevent the condensation of small water droplets that cause fogging. nih.gov

Microfluidics: In microfluidic devices, controlling the flow of small volumes of liquids is essential. Functionalizing the channel walls with oleophobic coatings can prevent the wetting of the channels by organic solvents and other low-surface-tension liquids.

Textiles: Treating fabrics with fluorinated polymers can render them water and stain-repellent without significantly affecting their breathability or feel.

The functionalization can be achieved through various methods, including dip-coating, spray-coating, spin-coating, and chemical vapor deposition. researchgate.net The choice of method depends on the substrate material, the desired coating thickness, and the specific application requirements.

Creation of Low Surface Energy Films and Composites

The creation of materials with low surface energy is a critical area of research in materials science, driven by the demand for surfaces that exhibit hydrophobicity, oleophobicity, and anti-fouling properties. Fluorinated compounds are pivotal in this field due to the unique properties of the carbon-fluorine bond, which leads to low polarizability and weak intermolecular forces. While the specific compound this compound is classified as a fluorinated organic compound, detailed research findings on its direct application in the formulation of low surface energy films and composites are not extensively documented in publicly available scientific literature.

In principle, the perfluorohexyl chain of this compound would be the key contributor to low surface energy characteristics. The high electronegativity and low polarizability of fluorine atoms in the C-F bonds of the perfluoroalkyl chain are responsible for the weak van der Waals forces at the surface, which in turn minimizes surface energy. This property is fundamental to achieving surfaces that repel liquids such as water and oils.

Theoretically, this compound could be integrated into polymeric systems or coatings through several mechanisms. One potential pathway is its use as a surface modifier or additive in existing polymer formulations. In such applications, the fluorinated chains would be expected to migrate to the air-polymer interface during curing or processing, thereby creating a low-energy surface. Another possibility is its use as a monomer or a reactant in the synthesis of novel fluorinated polymers, where the perfluorohexyl group would be chemically incorporated into the polymer backbone or as a side chain.

However, without specific studies on this compound, any discussion on its performance in creating low surface energy films and composites remains speculative. Detailed research would be required to determine its efficacy, optimal concentration, and compatibility with various polymer matrices, as well as the resulting surface properties such as contact angles with different liquids and long-term stability.

Novel Materials with Tunable Properties

The development of novel materials with tunable properties is a cornerstone of modern materials science, enabling the design of "smart" materials that can respond to external stimuli or be tailored for specific performance characteristics. Fluoropolymers, in general, offer a platform for creating such materials due to the ability to control properties like thermal stability, chemical resistance, and surface energy by varying the fluorine content and molecular architecture.

In the context of this compound, its potential contribution to tunable materials would stem from the interplay between its fluorinated segment and its carbonate functional group. The perfluorohexyl group imparts the characteristic properties of fluorinated compounds, including low friction, non-stick surfaces, and chemical inertness. The carbonate group, on the other hand, provides a site for potential chemical reactions, such as polymerization or grafting, which could allow for the incorporation of this fluorinated moiety into larger, more complex material systems.

The "tunability" of materials incorporating this compound could be envisioned in several ways:

Surface Energy Control: By varying the concentration of this compound in a composite or copolymer, it might be possible to precisely control the surface energy of the final material. This would allow for the fine-tuning of properties like wettability and adhesion.

Mechanical Properties: The incorporation of a flexible perfluorohexyl chain could influence the mechanical properties of a rigid polymer, potentially affecting its flexibility, toughness, or viscoelastic behavior. The degree of this effect could be tuned by adjusting the amount of the fluorinated compound used.

Chemical Reactivity: The carbonate linkage offers a reactive site that could be exploited to create block copolymers with distinct fluorinated and non-fluorinated segments. This could lead to self-assembling materials with tunable nanoscale morphologies and corresponding macroscopic properties.

Environmental Fate and Degradation Pathways of 1h,1h,7h Perfluorohexyl Methyl Carbonate

Abiotic Transformation Studies

Abiotic transformation processes, which are chemical and physical in nature rather than biological, are crucial in determining the environmental longevity of a chemical compound. For 1H,1H,7H-Perfluorohexyl methyl carbonate, these processes would primarily involve hydrolysis, photolysis, oxidation, and reduction.

Hydrolysis in Aqueous Environments (pH and temperature effects)

The hydrolysis of this compound would involve the cleavage of the carbonate and ether linkages by water. Generally, the rate of hydrolysis is significantly influenced by pH and temperature. While no specific hydrolysis data for this compound exists, studies on other organic carbonates indicate that hydrolysis can be accelerated under both acidic and basic conditions. However, the presence of the highly fluorinated hexyl chain is expected to confer significant stability to the molecule. The strong electron-withdrawing nature of the fluorine atoms would likely decrease the susceptibility of the adjacent ether and carbonate groups to hydrolysis compared to their non-fluorinated counterparts. It is anticipated that under typical environmental pH (5-9) and temperature conditions, the rate of hydrolysis would be extremely slow, contributing to the compound's persistence.

Photolytic Degradation under Simulated Sunlight Conditions

Photolytic degradation, the breakdown of compounds by light, is another potential abiotic pathway. The effectiveness of this process depends on the compound's ability to absorb light within the solar spectrum and the quantum yield of the degradation reaction. For this compound, significant absorption of sunlight is not expected as the core structure lacks chromophores that absorb strongly in the UVA or UVB range. While direct photolysis is likely to be a minor degradation pathway, indirect photolysis, mediated by reactive species such as hydroxyl radicals present in the atmosphere and sunlit surface waters, could contribute to its transformation, albeit likely at a very slow rate. There is currently no available data on the photodegradation quantum yield for this specific compound.

Biotic Transformation and Biodegradation Research

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by microorganisms. This is a critical process for the removal of many organic pollutants from the environment.

Aerobic and Anaerobic Degradation in Soil and Aquatic Sediment Systems

Research on the biodegradation of PFAS compounds consistently demonstrates their high resistance to microbial degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The strong carbon-fluorine bonds are a major barrier to enzymatic attack. While some polyfluorinated substances can undergo partial transformation where the non-fluorinated parts of the molecule are altered, the perfluorinated chains tend to remain intact, leading to the formation of persistent terminal transformation products.

Given the structure of this compound, it is plausible that the methyl carbonate group could be a site for initial microbial attack under certain conditions. However, the resulting fluorinated alcohol would likely be highly persistent. No specific studies on the aerobic or anaerobic degradation of this compound in soil or sediment have been found. General studies on fluorinated surfactants have shown that some non-ionic types can be partially degraded under aerobic conditions, while anionic types are recalcitrant under both aerobic and anaerobic conditions. nih.gov

Table 1: Anticipated Biodegradation Potential of this compound

| Environment | Condition | Expected Biodegradation Rate | Confidence Level |

| Soil | Aerobic | Very Low | High |

| Soil | Anaerobic | Very Low | High |

| Aquatic Sediment | Aerobic | Very Low | High |

| Aquatic Sediment | Anaerobic | Very Low | High |

Identification and Characterization of Transformation Products

Due to the lack of degradation studies for this compound, no transformation products have been experimentally identified or characterized. Based on the chemical structure, hypothetical transformation products from abiotic or biotic processes could include 1H,1H,7H-perfluoro-1-heptanol and carbon dioxide from the hydrolysis or biodegradation of the methyl carbonate group. However, the perfluorohexyl chain itself is expected to remain intact, leading to the formation of other persistent perfluorinated compounds.

Mineralization Potential and Carbon Cycle Integration

The mineralization of this compound, which involves the complete breakdown of the molecule to its inorganic constituents (fluoride, carbon dioxide, and water), is expected to be extremely limited in natural environmental conditions. The perfluoroalkyl chain (C6F13) is highly resistant to both biotic and abiotic degradation due to the strength of the carbon-fluorine (C-F) bond.

While some microorganisms have been shown to degrade certain fluorinated alkanes, the process is typically slow and requires specific metabolic pathways. For instance, Pseudomonas sp. strain 273 has been observed to degrade terminally monofluorinated C7–C10 alkanes. acs.org However, the high degree of fluorination in the perfluorohexyl chain of this compound makes it a poor candidate for rapid microbial degradation. The carbonate and methyl groups are more susceptible to hydrolysis or enzymatic attack, which could potentially cleave the molecule, but the perfluorinated chain would likely persist in the environment.

Complete mineralization and integration into the carbon cycle are therefore considered highly unlikely over short to moderate timescales. The persistent nature of the perfluoroalkyl moiety means it is more likely to accumulate in various environmental compartments rather than being assimilated into natural biogeochemical cycles.

Environmental Mobility and Distribution in Various Compartments

The environmental mobility and distribution of this compound are governed by its physicochemical properties, which are influenced by its fluorinated chain and carbonate functional group. While specific data is not available, general principles of PFAS transport can provide insights.